

# Technical Support Center: Propylene Glycol Dicaprylate/Dicaprate in Dermatological Formulations

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## Compound of Interest

Compound Name: *Propylene glycol dicaprylate*

Cat. No.: *B152784*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential for skin irritation when using high concentrations of **Propylene Glycol Dicaprylate/Dicaprate** in their experiments and formulations.

## Frequently Asked Questions (FAQs)

Q1: What is **Propylene Glycol Dicaprylate/Dicaprate** and why is it used in topical formulations?

**Propylene Glycol Dicaprylate/Dicaprate** is a diester of propylene glycol and a mixture of caprylic and capric acids. It is a versatile ingredient used in cosmetics and pharmaceuticals as an emollient, skin conditioning agent, occlusive, and solvent.<sup>[1][2][3][4]</sup> Its non-greasy feel and ability to dissolve other active ingredients make it a popular choice in many formulations.<sup>[2]</sup>

Q2: What is the general skin irritation potential of **Propylene Glycol Dicaprylate/Dicaprate**?

Based on extensive safety assessments by the Cosmetic Ingredient Review (CIR) Expert Panel, **Propylene Glycol Dicaprylate/Dicaprate** is considered safe for use in cosmetics and is classified as having minimal to no skin irritation potential.<sup>[1][2][5]</sup> Studies on rabbits have shown it to be minimally irritating, and it is also considered an insignificant comedogen.<sup>[5]</sup>

Q3: Can high concentrations of **Propylene Glycol Dicaprylate/Dicaprate** cause skin irritation?

While generally considered safe, high concentrations of any substance can have the potential to cause irritation, particularly in individuals with sensitive skin or compromised skin barriers.

**Propylene Glycol Dicaprylate**/Dicaprato is also known to be a penetration enhancer, meaning it can increase the absorption of other ingredients in a formulation into the skin.<sup>[1][5]</sup> This enhancement effect could potentially lead to irritation if other ingredients in the formula have irritant properties.

Q4: What are the signs of skin irritation that I should look for in my experiments?

Signs of skin irritation can range from mild to severe and include:

- Erythema (redness)
- Edema (swelling)
- Papules (small bumps)
- Vesicles (blisters)
- Itching
- Burning sensation

Q5: How can I minimize the skin irritation potential of my formulation containing a high concentration of **Propylene Glycol Dicaprylate**/Dicaprato?

Several strategies can be employed to mitigate potential skin irritation:

- Incorporate Anti-Irritant Ingredients: The addition of soothing and anti-inflammatory agents can help to counteract any potential irritation. Examples include:
  - Bisabolol (from Chamomile)<sup>[6]</sup>
  - Allantoin<sup>[6]</sup>
  - Boswellia Serrata (Frankincense) extract<sup>[6]</sup>
  - Centella Asiatica (Cica)<sup>[7]</sup>

- Aloe Vera[7]
- Ceramides[7]
- Optimize the Vehicle: The overall formulation plays a crucial role. Ensure the pH is compatible with the skin and consider the inclusion of barrier-repairing ingredients like ceramides and fatty acids.[8]
- Conduct Thorough Safety Testing: Perform in vitro and/or in vivo safety studies to assess the irritation potential of your final formulation.

## Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Mild erythema (redness) and/or itching in test subjects.	The concentration of Propylene Glycol Dicaprylate/Dicaprate may be at the upper limit of tolerance for some individuals. The formulation may lack sufficient anti-irritant ingredients.	<ul style="list-style-type: none"><li>- Reduce the concentration of Propylene Glycol Dicaprylate/Dicaprate if possible without compromising efficacy.</li><li>- Incorporate a proven anti-irritant such as Bisabolol or Allantoin into the formulation.<sup>[6]</sup></li><li>- Evaluate the irritation potential of other ingredients in the formulation.</li></ul>
Moderate to severe irritation (e.g., definite erythema, edema, papules).	The formulation as a whole is likely irritating. The penetration-enhancing effect of Propylene Glycol Dicaprylate/Dicaprate may be exacerbating the irritation potential of another ingredient.	<ul style="list-style-type: none"><li>- Immediately discontinue the application of the formulation.</li><li>- Re-evaluate the entire formulation for known irritants.</li><li>- Conduct a Human Repeat Insult Patch Test (HRIPT) on the individual components and the final formulation to identify the causative agent.</li></ul>
Inconsistent irritation results across a subject population.	Individual differences in skin sensitivity. Pre-existing skin conditions in some subjects.	<ul style="list-style-type: none"><li>- Screen subjects for a history of sensitive skin or atopic dermatitis.</li><li>- Ensure the skin barrier of all subjects is intact before beginning the study.</li><li>- Increase the number of subjects in the study to account for individual variability.</li></ul>
Unexpected irritation from a seemingly benign formulation.	The interaction between Propylene Glycol Dicaprylate/Dicaprate and another ingredient may be creating an unforeseen irritant effect.	<ul style="list-style-type: none"><li>- Perform a component-by-component analysis of irritation potential.</li><li>- Consider the order of addition of ingredients during formulation, as this can</li></ul>

sometimes affect the final product's characteristics.

## Data on Skin Irritation Potential

While specific dose-response data for high concentrations of **Propylene Glycol Dicaprylate**/Dicaprinate is limited in publicly available literature, the existing safety assessments provide a strong indication of its low irritation potential. The following table summarizes the findings from various studies.

Test Type	Species	Concentration	Results	Classification	Source
Primary Skin Irritation	Rabbit	Undiluted	Average score of 0.5 (max 8.0)	Minimally Irritating	<a href="#">[9]</a>
Human Patch Test	Human	80% (in 20% ethanol)	No skin irritation observed	Non-Irritating	<a href="#">[5]</a>
Human Patch Test	Human	60% (in 40% ethanol)	No skin irritation observed	Non-Irritating	<a href="#">[5]</a>
Human Skin Test	Human	Part of a 3% blend	No adverse effects including irritation	Non-Irritating	<a href="#">[5]</a>

Note on Scoring: Skin irritation is often scored using the Draize scale, which evaluates erythema and edema on a scale of 0 to 4. A Primary Dermal Irritation Index (PDII) is then calculated to classify the substance.[\[10\]](#)

## Experimental Protocols

## In Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Model (e.g., EpiDerm™)

This in vitro method is a validated alternative to animal testing for assessing skin irritation potential.

### Methodology:

- **Tissue Culture:** Reconstructed human epidermis tissues, which are three-dimensional models of the human epidermis, are cultured in a chemically defined medium.
- **Application of Test Substance:** A precise amount of the test formulation containing **Propylene Glycol Dicaprylate/Dicaprate** is applied topically to the surface of the epidermis model.
- **Incubation:** The tissues are incubated for a defined period (e.g., 60 minutes).
- **Rinsing:** After incubation, the test substance is thoroughly rinsed from the tissue surface.
- **Post-Incubation:** The tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.
- **Viability Assessment:** Cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan dye produced is proportional to the number of viable cells.
- **Data Analysis:** The cell viability of the tissues treated with the test substance is compared to that of negative controls. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

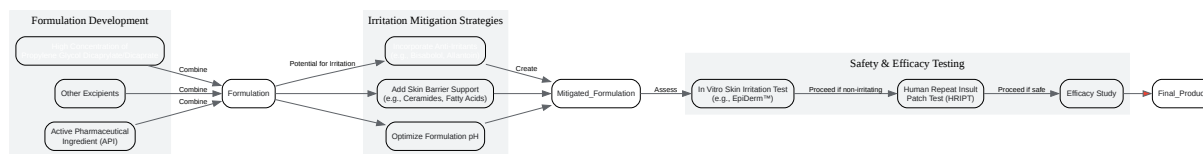
## In Vivo Skin Irritation and Sensitization Testing: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for assessing the skin irritation and sensitization potential of a cosmetic or pharmaceutical ingredient in humans.

### Methodology:

- Induction Phase:
  - A small amount of the test material is applied to the skin of human volunteers under an occlusive or semi-occlusive patch.
  - The patch is left in place for 24-48 hours.
  - This process is repeated nine times over a three-week period at the same application site.
  - The site is graded for any signs of irritation after each application.
- Rest Phase:
  - There is a two-week rest period with no application of the test material. This allows for the induction of a potential allergic response.
- Challenge Phase:
  - After the rest period, a challenge patch with the test material is applied to a new, previously unexposed site on the skin.
  - The challenge site is evaluated for signs of irritation and sensitization at 24, 48, and 72 hours after patch removal.
  - A reaction at the challenge site that is more severe than any reaction observed during the induction phase is indicative of sensitization.

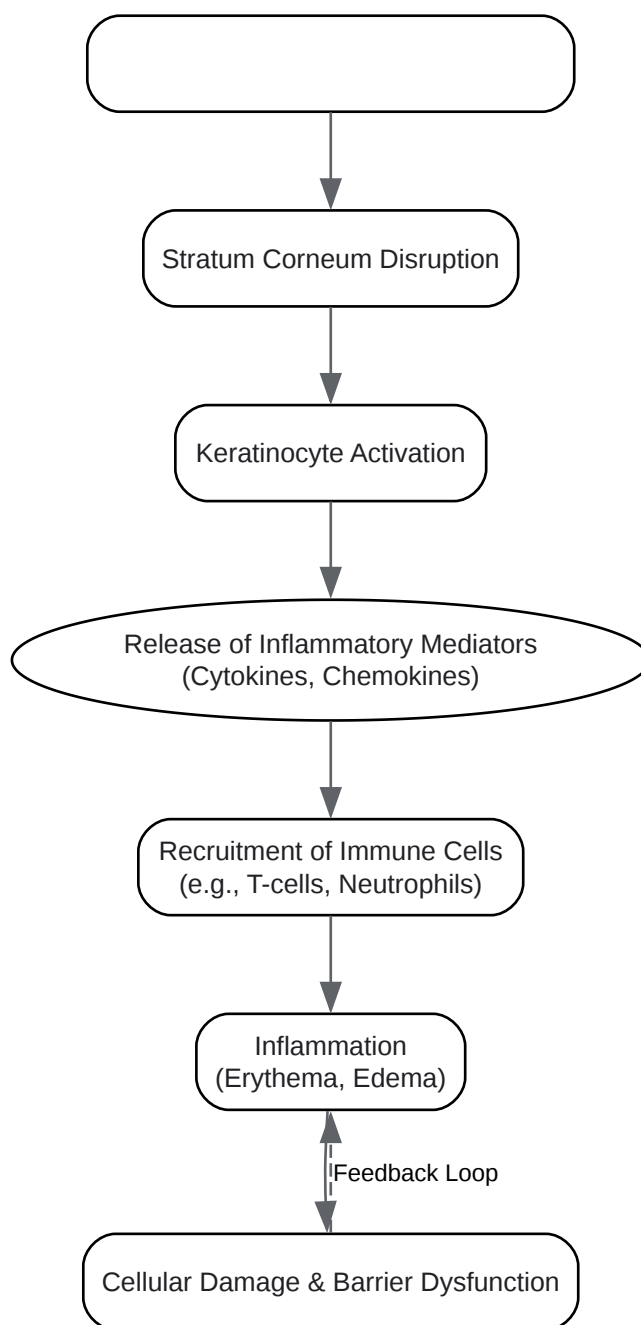
## Visualizations



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Caption: Workflow for mitigating skin irritation.





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Caption: Simplified signaling pathway of skin irritation.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)